molecular formula C14H21BrClNO B1374580 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride CAS No. 1219967-67-5

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

Cat. No.: B1374580
CAS No.: 1219967-67-5
M. Wt: 334.68 g/mol
InChI Key: GJLXEVKAHSXEKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxy group substituted with bromine at the 4-position and an ethyl group at the 2-position. The phenoxy moiety is linked to the piperidine ring via a methylene bridge, and the compound is stabilized as a hydrochloride salt.

Properties

IUPAC Name

3-[(4-bromo-2-ethylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO.ClH/c1-2-12-8-13(15)5-6-14(12)17-10-11-4-3-7-16-9-11;/h5-6,8,11,16H,2-4,7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLXEVKAHSXEKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride typically involves the reaction of 4-bromo-2-ethylphenol with piperidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Iodo or fluoro derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

Scientific Research Applications

Structure

The compound features a piperidine ring attached to a 4-bromo-2-ethylphenoxy group. The bromine substitution on the aromatic ring enhances its reactivity, making it a valuable building block in organic synthesis.

Medicinal Chemistry

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is primarily investigated for its potential therapeutic effects. It serves as a lead compound in drug discovery, especially targeting neurological disorders and other therapeutic areas. The compound's structure allows for modifications that can enhance its pharmacological properties.

Case Study: Neuropharmacology
In studies examining its effects on neurotransmitter receptors, compounds similar to this piperidine derivative have shown promise in modulating dopamine and serotonin pathways, suggesting potential applications in treating mood disorders and schizophrenia.

Biological Research

This compound is utilized in biological studies, particularly in receptor binding assays and cell signaling pathway investigations. Its ability to interact with specific molecular targets makes it suitable for exploring various biological mechanisms.

Example Application: Cell Signaling
Research has demonstrated that this compound can influence cellular responses by modulating receptor activity, which is crucial for understanding disease mechanisms and developing targeted therapies.

Industrial Applications

In the pharmaceutical industry, this compound is employed as a reference standard for quality control during drug manufacturing processes. Its consistent performance ensures reliability in analytical testing.

Quality Control Use Case
The compound's stability and defined chemical properties make it an ideal candidate for use in validating analytical methods, ensuring that pharmaceutical products meet regulatory standards.

Research indicates that this compound may possess antiviral, anti-inflammatory, and anticancer properties. Its structural features allow it to engage with biological targets effectively, making it a candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Electronic Effects

a. Piperidine, 3-[(4-nitrophenoxy)methyl]-, hydrochloride (CAS 1219982-62-3)
  • Substituents: 4-nitro group on the phenoxy ring.
  • Molecular Formula : C₁₂H₁₆N₂O₃·ClH.
  • Molecular Weight : 272.73.
  • Key Differences : The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions compared to the bromo-ethyl substitution in the main compound. This could influence binding affinity in biological targets or catalytic activity .
b. 3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine Hydrochloride
  • Substituents: 4-bromo, 2-tert-butyl on phenoxy, linked via an ethyl bridge.
  • The ethyl bridge (vs. methylene in the main compound) extends the distance between the aromatic ring and piperidine, altering conformational flexibility .
c. 3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride
  • Substituents: Bromine at the 2-position and ethyl at the 4-position on phenoxy.
  • Key Differences : Positional isomerism of bromine and ethyl groups may lead to distinct electronic and steric interactions. For example, the 2-bromo substitution could hinder rotation around the aryl-piperidine bond, affecting molecular recognition .

Pharmacologically Relevant Piperidine Derivatives

a. Paroxetine Hydrochloride and Related Compounds
  • Substituents: Benzodioxol and fluorophenyl groups (e.g., USP Paroxetine Related Compound A: C₁₉H₂₁NO₃·HCl).
  • Molecular Weight : 347.84–365.83.
  • Key Differences : Paroxetine derivatives are optimized for serotonin reuptake inhibition, leveraging fluorophenyl and benzodioxol groups for target specificity. In contrast, the bromo-ethyl substitution in the main compound may prioritize halogen bonding or hydrophobic interactions in different applications .

Physicochemical and Toxicological Profiles

Compound Molecular Weight Key Substituents Toxicity Data Availability Stability Data
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine HCl ~328 (estimated) 4-Br, 2-Ethyl, CH₂ bridge Limited (not in evidence) Unknown
4-(Diphenylmethoxy)piperidine HCl 303.83 Diphenylmethoxy Acute toxicity noted (no specifics) No decomposition data
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl Not provided 2,4-Cl, 3,5-dimethyl Unknown Unknown
  • Notable Trends: Halogenated derivatives (Br, Cl) often exhibit increased lipophilicity, impacting bioavailability.

Biological Activity

3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a brominated aromatic moiety and a piperidine ring, suggesting a diverse range of pharmacological properties. This article reviews the biological activity of this compound, focusing on its antiviral, anti-inflammatory, and anticancer effects, supported by various research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H18BrNO(Molecular Weight 300 19 g mol)\text{C}_{13}\text{H}_{18}\text{BrN}\text{O}\quad (\text{Molecular Weight 300 19 g mol})

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Antiviral Activity : Preliminary studies suggest that compounds with similar piperidine structures demonstrate antiviral properties against various viruses, including influenza and coronaviruses. For instance, derivatives of piperidine have shown inhibition of the main protease (Mpro) of SARS-CoV-2 .
  • Anti-inflammatory Properties : The compound may possess anti-inflammatory effects, which are common in piperidine derivatives due to their ability to modulate inflammatory pathways. These effects can potentially be linked to the inhibition of pro-inflammatory cytokines.
  • Anticancer Potential : Piperidine derivatives have been investigated for their anticancer properties, particularly in targeting specific cancer cell lines. The presence of the brominated phenyl group is often associated with enhanced cytotoxicity against cancer cells.

Antiviral Studies

In a study evaluating the antiviral efficacy of piperidine derivatives, it was found that modifications on the piperidine ring could enhance activity against viral targets. The compound this compound was noted for its potential to inhibit viral replication in vitro, although specific EC50 values need further exploration.

CompoundViral TargetEC50 (µM)Reference
This compoundSARS-CoV-2 MproTBD

Anti-inflammatory Effects

Research into related compounds has demonstrated that certain piperidine derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound may similarly modulate inflammatory responses.

Anticancer Activity

A series of studies have assessed the cytotoxic effects of piperidine derivatives on various cancer cell lines. One study highlighted the activity against non-small cell lung cancer (NSCLC), where compounds with similar structures showed significant growth inhibition.

Cell LineIC50 (µM)Compound Reference
A549 (NSCLC)TBD
HeLa (Cervical Cancer)TBD

Mechanistic Insights

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways involved in inflammation and tumorigenesis, potentially through interactions with receptors or transcription factors.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use NIOSH-approved respirators (e.g., P95 filters for particulates) and chemical-resistant gloves (e.g., nitrile). Safety goggles and lab coats are mandatory to prevent skin/eye contact .
  • Storage : Store in airtight containers at 2–8°C in dry conditions to avoid moisture absorption and dust formation .
  • Spill Management : Avoid dry sweeping; use wet methods or HEPA-filtered vacuums. Collect spills in sealed containers and dispose of per local regulations .

Q. How is this compound typically synthesized, and what are the critical reaction conditions?

  • Methodological Answer :

  • Synthetic Route : Piperidine derivatives are often synthesized via nucleophilic substitution. For analogous compounds, reactions involve alkylation of piperidine with brominated phenoxy precursors under alkaline conditions (e.g., NaOH in dichloromethane) .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures >95% purity. Monitor reaction progress via TLC or HPLC .

Q. What analytical techniques are essential for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., bromo and ethyl groups). High-resolution mass spectrometry (HRMS) validates molecular weight .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Differential scanning calorimetry (DSC) determines thermal stability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and predict reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Search : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and identify low-energy pathways. Tools like Gaussian or ORCA are standard .
  • Machine Learning : Train models on existing piperidine reaction datasets to predict optimal solvents/catalysts. Platforms like ICReDD integrate computational and experimental feedback loops .

Q. What strategies resolve contradictions in spectroscopic data during characterization of novel derivatives?

  • Methodological Answer :

  • Cross-Validation : Combine NMR with 2D techniques (COSY, HSQC) to resolve overlapping signals. Compare experimental HRMS data with NIST reference libraries .
  • X-ray Crystallography : Resolve ambiguous structures via single-crystal analysis. Use Cambridge Structural Database (CSD) to benchmark bond lengths/angles .

Q. How should researchers design experiments to assess the compound’s metabolic stability in pharmacological studies?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t1/2t_{1/2}) and intrinsic clearance .
  • Isotope Labeling : Synthesize 14^{14}C-labeled analogs for tracer studies. Use autoradiography to track tissue distribution in preclinical models .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining yield?

  • Methodological Answer :

  • Continuous Flow Systems : Improve heat/mass transfer vs. batch reactors. Use microfluidic channels for exothermic reactions (e.g., bromination) .
  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy for real-time monitoring of intermediates .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Fragment Replacement : Systematically replace the bromo or ethyl groups with halogens/alkyl chains. Test binding affinity via surface plasmon resonance (SPR) .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., GPCRs). Prioritize derivatives with lower binding energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(4-Bromo-2-ethylphenoxy)methyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.